Cernuoside A

Description

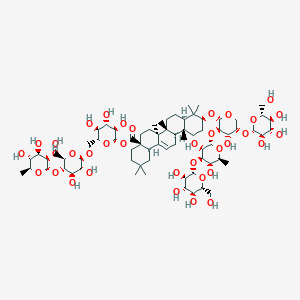

Cernuoside A is a triterpenoid saponin primarily isolated from Pulsatilla koreana Nakai (Ranunculaceae) and other Pulsatilla species, which are traditionally used to treat infections and parasitic diseases . Structurally, it belongs to the oleanane-type triterpenoid saponins, characterized by a complex glycosylation pattern. According to the Encyclopedia of Traditional Chinese Medicines, Cernuoside (ID 3432) has the molecular formula C21H20O11 and a molecular weight of 448.39 g/mol, existing as yellow crystals soluble in ethanol . Its structure includes a glucopyranosyl-rhamnopyranosyl-arabinopyranosyl backbone linked to oleanolic acid, which is critical for its bioactivity .

Its pharmacological profile is influenced by glycosylation patterns, which affect solubility and membrane permeability .

Properties

Molecular Formula |

C71H116O35 |

|---|---|

Molecular Weight |

1529.7 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C71H116O35/c1-26-38(75)44(81)49(86)59(95-26)103-55-32(23-74)99-58(53(90)48(55)85)93-24-33-42(79)47(84)52(89)62(100-33)106-65(92)71-18-16-66(3,4)20-29(71)28-10-11-36-68(7)14-13-37(67(5,6)35(68)12-15-70(36,9)69(28,8)17-19-71)102-64-57(43(80)34(25-94-64)101-60-50(87)45(82)40(77)30(21-72)97-60)105-63-54(91)56(39(76)27(2)96-63)104-61-51(88)46(83)41(78)31(22-73)98-61/h10,26-27,29-64,72-91H,11-25H2,1-9H3/t26-,27-,29-,30+,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42+,43-,44+,45-,46-,47-,48+,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59-,60-,61-,62-,63-,64-,68-,69+,70+,71-/m0/s1 |

InChI Key |

MGKHSBUGNYQRRH-SCBJEXJVSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(CC[C@@H]8[C@@]7(CC[C@@H](C8(C)C)O[C@H]9[C@@H]([C@H]([C@H](CO9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)C)OC9C(C(C(CO9)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O |

Synonyms |

cernuoside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Cernuoside A shares structural homology with other triterpenoid saponins but differs in sugar moieties and aglycone substitutions. Key comparisons include:

Cernuoside A’s smaller molecular weight compared to Cernuoside C and Hederacoside B suggests differences in membrane permeability and target binding .

Antioxidant Activity

Results showed:

- Bractein : BDE = 75.3 kcal/mol (gas phase), IP = 145.2 kcal/mol .

- Cernuoside A : BDE = 82.1 kcal/mol (gas phase), IP = 152.6 kcal/mol .

Lower BDE and IP values correlate with higher radical-scavenging capacity, indicating bractein is a stronger antioxidant. Cernuoside A’s glycosylation likely reduces its electron-donating ability compared to non-glycosylated flavonoids .

Enzyme Inhibition

Cernuoside A inhibits CK2α (casein kinase 2α), a cancer-associated kinase, with an IC50 similar to quercetin (a flavonoid). Key comparisons:

| Compound | CK2α Inhibition (IC50, μM) | CK2α’ Inhibition (IC50, μM) | Selectivity (CK2α’ vs. CK2α) |

|---|---|---|---|

| Cernuoside A | 9.0 | 3.6 | 2.5-fold stronger on CK2α’ |

| Quercetin | 3.7 | 1.5 | 2.5-fold stronger on CK2α’ |

| Apigenin | 9.4 | 9.4 | No selectivity |

Cernuoside A and quercetin exhibit comparable selectivity for CK2α’, but quercetin has superior potency due to its planar flavonoid structure enhancing kinase binding .

Pharmacokinetic Properties

Cernuoside A’s pharmacokinetic limitations are evident in computational ADME studies:

| Compound | Oral Bioavailability (OB%) | Caco-2 Permeability | Drug-likeness (DL) |

|---|---|---|---|

| Cernuoside A | 2.69 | -1.51 | -2.18 |

| Dauricine | 23.65 | 0.90 | 0.37 |

| Ergosterol | 14.29 | 1.47 | 0.72 |

Negative Caco-2 values indicate poor intestinal absorption, likely due to its polar glycoside groups .

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for identifying and quantifying Cernuoside A in plant extracts?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) for precise quantification, and nuclear magnetic resonance (NMR) for structural confirmation. Validate methods using spiked matrices to assess recovery rates (≥85%) and limit of detection (LOD ≤ 0.1 µg/mL). Cross-reference spectral libraries and isolate pure fractions via preparative HPLC for unambiguous identification .

Q. How should researchers design experiments to isolate Cernuoside A from complex botanical matrices?

- Methodological Answer : Employ a phased approach:

Pre-extraction : Optimize solvent polarity (e.g., ethanol-water gradients) via Design of Experiments (DOE) to maximize yield .

Chromatography : Use reverse-phase C18 columns with gradient elution (e.g., 10–90% acetonitrile/water).

Validation : Confirm purity via diode-array detection (DAD) and compare retention times with authenticated standards .

Q. What in vitro assays are suitable for preliminary screening of Cernuoside A’s bioactivity?

- Methodological Answer : Prioritize cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity). Use dose-response curves (0.1–100 µM) to calculate IC50 values. Include positive controls (e.g., ascorbic acid for antioxidants) and validate results with triplicate runs and ANOVA for statistical significance (p < 0.05) .

Advanced Research Questions

Q. How can contradictory findings in Cernuoside A’s pharmacokinetic properties be resolved?

- Methodological Answer : Address discrepancies (e.g., bioavailability variations) by:

Model Selection : Compare in vitro (Caco-2 permeability assays) and in vivo (rodent pharmacokinetic studies) data .

Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites and assess hepatic stability.

Statistical Reconciliation : Apply Bland-Altman plots to evaluate bias between datasets .

Q. What experimental strategies elucidate Cernuoside A’s mechanism of action in neurodegenerative models?

- Methodological Answer : Combine omics approaches:

Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., Bcl-2, Bax) in neuronal cells.

Proteomics : SILAC labeling to quantify apoptosis-related proteins.

Functional Validation : CRISPR/Cas9 knockout of target genes (e.g., Nrf2) to confirm pathway involvement .

Q. How should researchers optimize Cernuoside A’s stability in formulation studies?

- Methodological Answer : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Use DOE to assess excipient compatibility (e.g., surfactants, antioxidants). Analyze degradation kinetics via Arrhenius plots to predict shelf life .

Data Contradiction and Validation

Q. What statistical frameworks are recommended to resolve conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from ≥5 independent studies using random-effects models to account for heterogeneity .

- Sensitivity Analysis : Exclude outliers via Grubbs’ test (α = 0.05) and recalculate effect sizes.

- Biological Replication : Validate key findings in orthogonal models (e.g., zebrafish vs. murine systems) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.